3-Oxopalmitoyl-CoA

Vue d'ensemble

Description

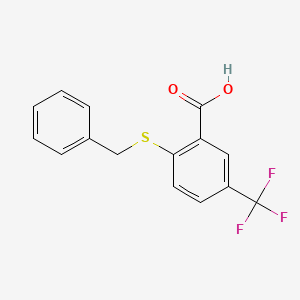

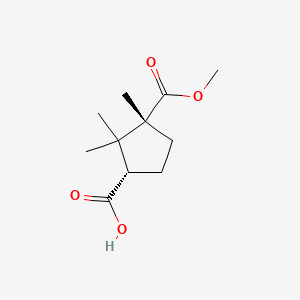

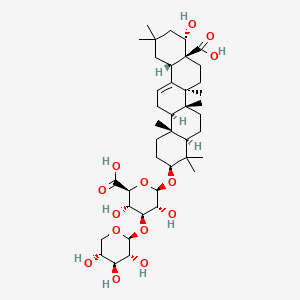

3-Oxopalmitoyl-CoA is a derivative of coenzyme A . It plays a role in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates .

Synthesis Analysis

The synthesis of this compound involves several enzymes. Thiolase A catalyzes the cleavage of short, medium, and long straight chain 3-oxoacyl-CoAs . Another enzyme, SCP-2/thiolase, is active with medium and long straight chain 3-oxoacyl-CoAs but also with the 2-methyl-branched 3-oxoacyl-CoA and the bile acid intermediate . The alkan-2-ol esters arise from the 3-oxoacyl-CoA derivative by an initial decarboxylation to form a methyl ketone, followed by a reduction to an alkan-2-ol. The latter is then esterified with a fatty acid to form the alkan-2-ol containing esters .Molecular Structure Analysis

The molecular formula of this compound is C37H64N7O18P3S. It has an average mass of 1019.926 Da and a monoisotopic mass of 1019.324158 Da .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it is involved in the thiolytic cleavage of 3-oxoacyl-CoAs in an acyl-CoA shortened by two carbon atoms and acetyl-CoA . It is also involved in the formation of alkan-2-ol esters .Applications De Recherche Scientifique

Role in Carnitine Palmitoyltransferase II (CPT II) Activity

Ventura et al. (1998) studied the activity of CPT II with various substrates, including 3-Oxopalmitoyl-CoA. They found that CPT II is active with this compound and other beta-oxidation intermediates, suggesting its involvement in the export of toxic long-chain acyl-CoA esters from the mitochondria (Ventura et al., 1998).

Importance in Oxalate Metabolism

Federici et al. (2004) characterized the oxalyl-CoA decarboxylase gene from Bifidobacterium lactis, which is involved in the catabolism of oxalate, a highly toxic compound. This study suggests a potential role of similar enzymes in oxalate metabolism, which may include the processing of this compound (Federici et al., 2004).

New 3-Oxoacyl-CoA Thiolase in Rat Liver Peroxisomes

Miyazawa et al. (1980) discovered a novel 3-oxoacyl-CoA thiolase in rat liver, distinct from mitochondrial and cytoplasmic thiolases. This enzyme, which likely acts on this compound, plays a role in peroxisomal beta-oxidation activity (Miyazawa et al., 1980).

Production of 3-Hydroxypropionic Acid

Yang et al. (2017) engineered Methylobacterium extorquens AM1 to produce 3-hydroxypropionic acid, an important platform chemical, from methanol. The malonyl-CoA pathway, which likely involves this compound intermediates, was crucial in this process (Yang et al., 2017).

Degradation of Aromatics and Chloroaromatics

Kaschabek et al. (2002) studied the degradation of 3-oxoadipate, which proceeds through 3-oxoadipyl-coenzyme A to form acetyl-CoA and succinyl-CoA. This process, involving CoA derivatives similar to this compound, is crucial in the bacterial degradation of aromatic compounds (Kaschabek et al., 2002).

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMPLXPCRJOSHL-BBECNAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297136 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34619-89-1 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ketohexadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)